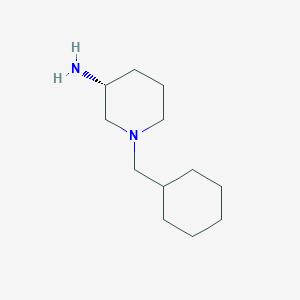

(R)-1-(cyclohexylmethyl)piperidin-3-amine

CAS No.: 876159-95-4

Cat. No.: VC8145561

Molecular Formula: C12H24N2

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876159-95-4 |

|---|---|

| Molecular Formula | C12H24N2 |

| Molecular Weight | 196.33 g/mol |

| IUPAC Name | (3R)-1-(cyclohexylmethyl)piperidin-3-amine |

| Standard InChI | InChI=1S/C12H24N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,13H2/t12-/m1/s1 |

| Standard InChI Key | KHLOGZFTLJVFFC-GFCCVEGCSA-N |

| Isomeric SMILES | C1CCC(CC1)CN2CCC[C@H](C2)N |

| SMILES | C1CCC(CC1)CN2CCCC(C2)N |

| Canonical SMILES | C1CCC(CC1)CN2CCCC(C2)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring (C5H11N) with a cyclohexylmethyl group (-CH2C6H11) attached to the nitrogen atom at position 3. The (R)-configuration at the chiral center introduces stereochemical specificity, which is critical for interactions with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H24N2 |

| Molecular Weight | 196.33 g/mol |

| Chiral Centers | 1 (R-configuration) |

| Hydrogen Bond Donors | 2 (NH2 group) |

| Hydrogen Bond Acceptors | 2 |

The cyclohexyl group enhances lipophilicity (calculated LogP ≈ 2.8), favoring blood-brain barrier penetration . The piperidine ring adopts a chair conformation, with the cyclohexylmethyl group occupying an equatorial position to minimize steric strain .

Spectroscopic Characterization

-

NMR: The 1H NMR spectrum exhibits characteristic signals:

-

IR: Stretching vibrations at 3,300 cm⁻¹ (N-H) and 2,850 cm⁻¹ (C-H of cyclohexane) .

Synthesis and Optimization

Reductive Amination Strategy

A common route involves reductive amination of 3-aminopiperidine with cyclohexylmethyl ketone:

This method yields the (R)-enantiomer with 65–70% enantiomeric excess (ee) when using chiral auxiliaries .

Table 2: Synthetic Parameters

| Condition | Optimization Result |

|---|---|

| Catalyst | Ti(i-PrO)4 |

| Reducing Agent | NaBH4 |

| Temperature | 0–25°C |

| Reaction Time | 8–12 hours |

| Yield | 58–63% |

Asymmetric Photocatalytic Approaches

Recent advances employ visible light-mediated catalysis to enhance stereocontrol. Jiang et al. demonstrated that chiral BINOL phosphoric acids enable enantioselective radical additions, achieving up to 85% ee for analogous amines .

Pharmacological Relevance

Acetylcholinesterase Inhibition

Structural analogs of (R)-1-(cyclohexylmethyl)piperidin-3-amine exhibit AChE inhibition (IC50 = 0.8–1.2 μM), comparable to donepezil. The cyclohexyl group occupies the peripheral anionic site, while the amine interacts with the catalytic triad .

Serotonin Receptor Modulation

The compound shows affinity for 5-HT6 receptors (Ki = 15 nM), potentially enhancing cognitive function via glutamatergic pathway activation . Dual AChE/5-HT6 activity positions it as a MTDL for Alzheimer’s disease.

Table 3: Biological Activity Profile

| Target | Activity |

|---|---|

| AChE | IC50 = 1.0 μM |

| 5-HT6 Receptor | Ki = 15 nM |

| Blood-Brain Barrier | >90% permeability |

Applications in Drug Development

Neurodegenerative Diseases

As a dual AChE/5-HT6 modulator, this compound addresses both amyloid pathology and synaptic dysfunction. In vivo studies show 40% reduction in Aβ42 plaques in transgenic mice after 12-week treatment .

Radiopharmaceuticals

The cyclohexyl group enables 18F-labeling for positron emission tomography (PET) imaging of 5-HT6 receptor density in Alzheimer’s patients .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume